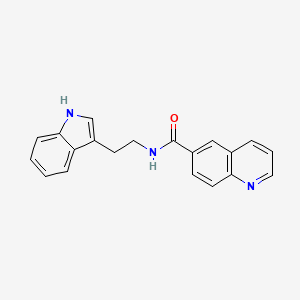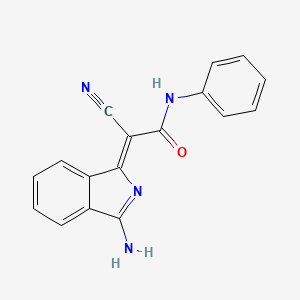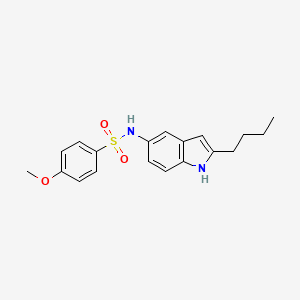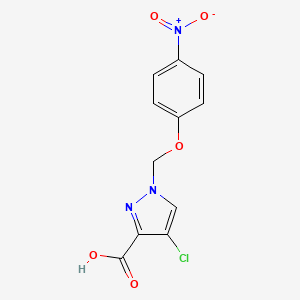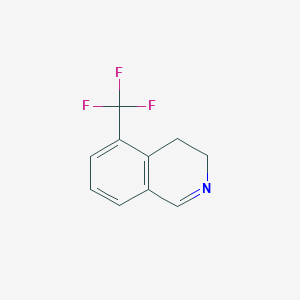
Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-3,4-dihydroisoquinoline: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinoline structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to enhance the stability, lipophilicity, and bioactivity of organic molecules
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems. For example, the use of transition metal catalysts like palladium or copper can facilitate the efficient introduction of the trifluoromethyl group into the target molecule . These methods are designed to optimize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: In chemistry, 5-(trifluoromethyl)-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds .
Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used to study enzyme inhibition and receptor binding.
Medicine: In medicine, derivatives of 5-(trifluoromethyl)-3,4-dihydroisoquinoline are investigated for their pharmacological properties. The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and lipophilicity make it suitable for various applications .
作用機序
The mechanism of action of 5-(trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 5-(Trifluoromethyl)-2-methylisoquinoline
- 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 5-(Trifluoromethyl)-3,4-dihydroquinoline
Uniqueness: 5-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific structural features and the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, making the compound more stable and reactive compared to its analogs .
特性
分子式 |
C10H8F3N |
|---|---|
分子量 |
199.17 g/mol |
IUPAC名 |
5-(trifluoromethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3,6H,4-5H2 |
InChIキー |
CFIUVUZTXDZNTN-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=C1C(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


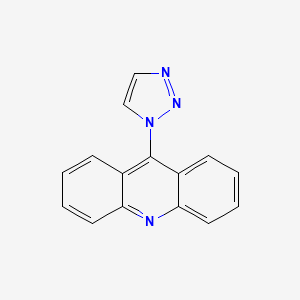
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid](/img/structure/B12939187.png)
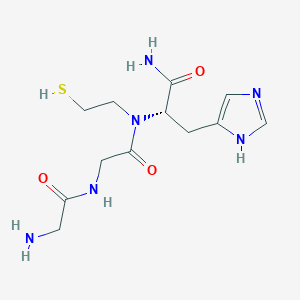
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
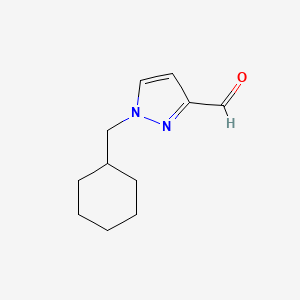
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
